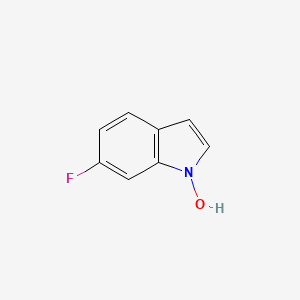

6-Fluoro-1H-indol-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6FNO |

|---|---|

Molecular Weight |

151.14 g/mol |

IUPAC Name |

6-fluoro-1-hydroxyindole |

InChI |

InChI=1S/C8H6FNO/c9-7-2-1-6-3-4-10(11)8(6)5-7/h1-5,11H |

InChI Key |

JRPPVXNUDHTGDB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2O)F |

Origin of Product |

United States |

The Indole Heterocycle: a Privileged Scaffold in Chemical Sciences

The indole (B1671886) ring system, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of medicinal chemistry and chemical biology. nih.govbohrium.commdpi.comnih.govbohrium.comsci-hub.senih.govsci-hub.red Its prevalence in a vast number of natural products, including the essential amino acid tryptophan and various alkaloids, has long signaled its biological significance. nih.govbohrium.com This has led to its designation as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.govresearchgate.net

The structural and electronic properties of the indole nucleus are key to its versatility. The planar, aromatic system with its 10 π-electrons allows for various types of interactions with biological macromolecules, including hydrogen bonding and π-π stacking. sci-hub.red The nitrogen atom's lone pair of electrons contributes to the aromatic system, influencing its reactivity. sci-hub.se This unique chemical reactivity allows for facile modification at various positions, enabling the synthesis of diverse libraries of indole derivatives for drug discovery and chemical probe development. sci-hub.red Consequently, indole-containing compounds have been successfully developed for a wide range of therapeutic applications, targeting conditions such as cancer, inflammation, and central nervous system disorders. mdpi.comnih.govsci-hub.red

The Strategic Role of Fluorine in Modulating Molecular Properties

The introduction of fluorine into bioactive molecules is a well-established and powerful strategy in medicinal chemistry. tandfonline.comnih.govnih.govbohrium.combenthamscience.comresearchgate.netnih.govnumberanalytics.comannualreviews.org Despite being the most electronegative element, fluorine is relatively small, with a van der Waals radius comparable to that of a hydrogen atom. tandfonline.com This allows for its substitution into a molecule often without significant steric perturbation. tandfonline.com

The profound impact of fluorine substitution stems from its strong electron-withdrawing nature, which can significantly alter the physicochemical properties of a molecule. tandfonline.combohrium.com These alterations include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. nih.govannualreviews.org Strategically placing a fluorine atom at a metabolically labile site can block oxidation and prolong the half-life of a drug. bohrium.comnih.gov

Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve bioavailability. tandfonline.combenthamscience.comnih.gov

Acidity and Basicity (pKa): The inductive effect of fluorine can significantly alter the acidity or basicity of nearby functional groups, which in turn affects a molecule's ionization state at physiological pH, influencing its solubility, permeability, and target binding. tandfonline.combohrium.comnih.gov

Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity. tandfonline.combohrium.com

The strategic incorporation of fluorine has led to the development of numerous successful drugs across various therapeutic areas. annualreviews.org

Chemical Reactivity and Mechanistic Studies of 6 Fluoro 1h Indol 1 Ol

Electrophilic and Nucleophilic Reactivity of the Fluoroindole Core

The indole (B1671886) nucleus is inherently electron-rich and typically undergoes electrophilic substitution. libretexts.org However, the substituents at the C6 and N1 positions in 6-Fluoro-1H-indol-1-ol significantly modulate this intrinsic reactivity.

The fluorine atom at the 6-position exerts a strong influence on the electronic properties of the indole ring system. As the most electronegative element, fluorine has a powerful electron-withdrawing inductive effect (-I), which deactivates the aromatic system towards electrophilic attack compared to unsubstituted indole. tandfonline.com Concurrently, it has a weak, electron-donating resonance effect (+R) due to its lone pairs of electrons. tandfonline.com This duality affects the regioselectivity of substitution reactions.

In a typical indole, electrophilic substitution occurs preferentially at the C3 position of the pyrrole (B145914) ring, as the resulting cationic intermediate (the sigma complex) is more stabilized by delocalization involving the nitrogen atom. libretexts.orgbhu.ac.in For the 6-fluoroindole (B127801) core, this preference for C3 substitution generally remains. However, the fluorine atom's inductive effect deactivates the entire molecule, particularly the benzene (B151609) ring. Electrophilic attack on the benzene ring, which typically occurs at C4 or C6 in activated indoles, is significantly disfavored. The fluorine at C6 will direct incoming electrophiles primarily to the C5 and C7 positions, although these reactions are less favorable than substitution on the pyrrole ring.

Nucleophilic aromatic substitution on the fluoroindole core is also a possibility. The fluorine atom can be displaced by strong nucleophiles under specific reaction conditions, a reaction not typically observed in unsubstituted indoles. smolecule.com

Table 1: Predicted Influence of 6-Fluoro Substitution on Electrophilic Reactivity of the Indole Core

| Position | Reactivity in Indole | Predicted Reactivity in 6-Fluoroindole | Reason for Change |

|---|---|---|---|

| C3 | Most reactive site | Most reactive site (overall reactivity reduced) | Strong stabilization of cationic intermediate; inductive effect of F reduces overall ring electron density. |

| C2 | Less reactive than C3 | Less reactive than C3 | Less stabilization of the intermediate compared to C3 attack. |

| C5 | Moderately reactive | Deactivated | Strong -I effect of adjacent fluorine atom. |

| C7 | Moderately reactive | Slightly deactivated | Inductive effect of fluorine is weaker at this distance. |

In a standard indole, the pyrrole nitrogen is not strongly basic because its lone pair of electrons is part of the 10-π aromatic system. libretexts.org The N-H proton is, however, weakly acidic (pKa ≈ 17.5) and can be removed by strong bases like sodium hydride or butyllithium (B86547) to form a nucleophilic N-anion (pyrrolide). bhu.ac.inwikipedia.org

In this compound, the presence of the N1-hydroxyl group fundamentally alters the nitrogen's reactivity. The nitrogen atom is no longer a secondary amine but part of a hydroxylamine (B1172632) functionality within the heterocyclic ring. This means it does not have an acidic proton directly attached to it. Instead, the focus of acidity shifts to the hydroxyl proton. The nitrogen itself is less likely to act as a nucleophile or base directly, as its lone pair is still integral to the aromatic sextet. Reactions that typically involve N-alkylation or N-acylation of indoles would not proceed in the same manner. Instead, such reactions would likely occur at the oxygen of the N1-hydroxyl group.

Reactions Involving the N1-Hydroxyl Group

The N1-hydroxyl group is a critical determinant of the molecule's reactivity, introducing pathways not available to standard indoles.

N-hydroxyindoles are redox-active compounds. unito.it The N-OH group can be oxidized, potentially forming highly reactive nitroxide radicals or nitrone species. nih.gov Conversely, it can be reduced to the corresponding N-H indole. The specific outcome depends on the reagents and reaction conditions. For example, some studies on related N-hydroxyindoles show that in the presence of electron-rich reagents, they can be reduced to the N-H indole, suggesting an internal redox process may be possible. unito.it

The oxidation of hydroxyindoles, such as 5-hydroxyindole, to species like 2-oxo-5-hydroxyindole has been studied, indicating the susceptibility of the indole ring system to oxidation, a process that would be competitive with oxidation at the N-OH group. sapub.org The electrochemical oxidation of hydroxyindoles is also a known pathway for generating reactive intermediates for bioconjugation. nih.gov This suggests that this compound could be electrochemically activated.

The pKa of the N-OH group dictates the ease of formation of the corresponding N-O- anion. This anion is a much stronger nucleophile than the neutral hydroxyl group and can participate in reactions like O-alkylation or O-acylation. The pH of the reaction medium can therefore be used to control the reactive species and direct the reaction down a specific pathway. For instance, under basic conditions, O-alkylation would be favored, while under neutral or acidic conditions, reactions involving the indole core might predominate.

Table 2: Estimated Acid-Base Properties of Indole Derivatives

| Compound/Functional Group | Relevant Proton | Approximate pKa | Comments |

|---|---|---|---|

| Indole | N-H | 17.5 | Weakly acidic; requires strong base for deprotonation. wikipedia.org |

| Phenol | O-H | 10.0 | Reference for hydroxyl group on an aromatic ring. |

| N-Hydroxyindole (unsubstituted) | N-OH | ~11-12 (estimated) | Expected to be more acidic than the indole N-H but less acidic than a phenol. |

| This compound | N-OH | <11 (estimated) | The electron-withdrawing fluorine atom should increase acidity (lower pKa) compared to the unsubstituted analogue. tandfonline.combeilstein-journals.org |

Elucidation of Reaction Mechanisms in this compound Transformations

Specific mechanistic studies on this compound are scarce in the literature. However, plausible mechanisms can be proposed based on the known reactivity of fluoroindoles and N-hydroxyindoles.

A key mechanistic consideration is the potential for the N-hydroxyindole to generate a highly electrophilic nitrenium ion. nih.gov This pathway often involves an initial activation of the hydroxyl group, for example, through O-sulfation or O-acylation, to create a better leaving group. The subsequent loss of the leaving group would generate a nitrenium ion, which is a powerful electrophile that can be attacked by nucleophiles or undergo rearrangements. The fluorine atom at C6 would destabilize this cationic intermediate through its inductive effect, potentially making this pathway less favorable than in an unsubstituted N-hydroxyindole.

Another important mechanistic pathway involves electrophilic substitution at the C3 position. For example, in a Vilsmeier-Haack type reaction, the electrophile would attack the C3 position. The mechanism proceeds via the formation of a cationic sigma complex, which is stabilized by resonance involving the N1 lone pair. The final step is deprotonation to restore the aromaticity of the pyrrole ring. The fluorine atom would slow the rate of this reaction but not change the fundamental mechanism.

Reactions involving the N-OH group, such as O-alkylation, would likely proceed through an SN2 mechanism. Under basic conditions, the N-OH group is deprotonated to form the N-O- anion, a potent nucleophile. This anion would then attack an alkyl halide or other electrophile to form the O-substituted product.

Finally, redox mechanisms are also plausible. The oxidation of the N-OH group could proceed via a single-electron transfer (SET) mechanism to form a nitroxide radical, which could then undergo further reactions. The specific mechanism would be highly dependent on the oxidant used. unito.itsapub.org

Spectroscopic and Advanced Analytical Characterization Methodologies in Chemical Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For a molecule such as 6-Fluoro-1H-indol-1-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR techniques would be indispensable for a complete structural assignment.

¹H NMR, ¹³C NMR, and ¹⁹F NMR Techniques

¹H NMR (Proton NMR) would provide information on the number of different types of protons, their chemical environments, and their proximity to neighboring protons through spin-spin coupling. The expected spectrum would show distinct signals for the protons on the indole (B1671886) ring system, with their chemical shifts and coupling constants influenced by the electron-withdrawing effects of the fluorine atom and the hydroxyl group on the nitrogen.

¹³C NMR (Carbon-13 NMR) would reveal the number of non-equivalent carbon atoms in the molecule and their electronic environments. The carbon atom directly bonded to the fluorine atom would exhibit a characteristic large one-bond carbon-fluorine coupling constant (¹JCF).

¹⁹F NMR (Fluorine-19 NMR) is a highly sensitive technique that would provide a specific signal for the fluorine atom. The chemical shift of the ¹⁹F signal would be indicative of the electronic environment of the fluorine atom on the indole ring.

However, a thorough search of available scientific literature and spectral databases did not yield any experimental ¹H NMR, ¹³C NMR, or ¹⁹F NMR data specifically for this compound.

Two-Dimensional (2D) NMR Correlation Studies (e.g., HSQC, COSY)

Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Correlation Spectroscopy (COSY) are powerful tools for unambiguously assigning proton and carbon signals.

HSQC would establish the correlations between directly bonded proton and carbon atoms, facilitating the assignment of the ¹³C spectrum based on the assigned ¹H spectrum.

COSY would identify protons that are coupled to each other, helping to establish the connectivity of the proton network within the molecule.

No published 2D NMR correlation studies for this compound were found during the literature review.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. For this compound (C₈H₆FNO), the expected exact mass would be approximately 151.0433 g/mol . An experimental mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to this mass. The fragmentation pattern would likely involve the loss of the hydroxyl group, among other characteristic cleavages of the indole ring.

Despite the theoretical calculations, no experimental mass spectrometry data, including molecular ion peak and fragmentation analysis, for this compound has been reported in the reviewed sources.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. In the IR spectrum of this compound, characteristic absorption bands would be expected for:

The O-H stretch of the N-hydroxyl group.

The C-F stretch of the fluoroaromatic moiety.

The C-H stretches of the aromatic ring.

The C=C and C-N stretching vibrations of the indole ring system.

A search for an experimental IR spectrum for this compound did not yield any specific data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of an indole derivative like this compound would be expected to show characteristic absorption bands corresponding to π-π* transitions within the aromatic system. The position of the fluorine and hydroxyl substituents would influence the wavelengths of maximum absorption (λmax).

No experimental UV-Vis spectroscopic data for this compound could be located in the public domain.

Computational Chemistry and Molecular Modeling of 6 Fluoro 1h Indol 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of a molecule. These methods can predict a variety of parameters that are difficult or impossible to measure experimentally, providing a foundational understanding of the molecule's behavior.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For indole (B1671886) derivatives, DFT studies are instrumental in determining optimized molecular geometries, vibrational frequencies, and electronic properties. researchgate.net For instance, DFT calculations using the B3LYP functional with a 6-311G(d,p) basis set have been successfully employed to analyze related fluoroindole structures. researchgate.net These studies help in understanding the impact of the fluorine substituent on the electronic distribution and reactivity of the indole ring. The calculated results, such as optimized geometries and vibrational frequencies, often show good agreement with experimental data, validating the computational approach. researchgate.netresearchgate.net

A typical output from DFT calculations includes the total energy of the molecule, which can be used to compare the stability of different conformations, and the distribution of electron density, which highlights regions of the molecule that are electron-rich or electron-poor. This information is vital for predicting how the molecule will interact with other chemical species.

Table 1: Representative Data from DFT Calculations on Indole Derivatives

| Parameter | Typical Value Range | Significance |

| Total Energy (Hartree) | Varies by molecule size | Lower energy indicates greater stability of the conformation. |

| Dipole Moment (Debye) | 1.5 - 4.0 | Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Mulliken Atomic Charges | Varies by atom | Represents the partial charge on each atom, predicting sites for electrophilic or nucleophilic attack. |

Note: The values in this table are illustrative and depend on the specific molecule and the level of theory used in the calculation.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive. researchgate.net

For fluoroindole derivatives, FMO analysis can predict the most likely sites for metabolic attack or for interaction with a biological target. researchgate.net The analysis of the electron density of HOMO and LUMO provides insights into electron delocalization within the molecule. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Data for an Indole Derivative

| Orbital | Energy (eV) | Role in Reactivity |

| HOMO | -5.0 to -6.5 | Electron-donating capacity; site of oxidation. |

| LUMO | -0.5 to -2.0 | Electron-accepting capacity; site of reduction. |

| HOMO-LUMO Gap (eV) | 4.0 to 5.5 | Indicator of chemical reactivity and stability. |

Note: These are representative energy ranges and can vary based on the specific molecular structure and computational method.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational landscapes and the study of how a ligand interacts with its target protein over time. nih.gov These simulations are particularly valuable for understanding the flexibility of both the ligand and the target, which is often crucial for binding. researchgate.net

For fluoroindole scaffolds, MD simulations can reveal the preferred conformations of the molecule in different environments (e.g., in solution versus in a protein binding pocket). This information is critical for understanding how the molecule might adapt its shape to fit into a binding site. Furthermore, MD simulations can be used to study the stability of a ligand-protein complex, providing insights into the binding affinity and the key interactions that stabilize the complex. nih.gov

In Silico Prediction of Biological Activity and Molecular Docking Studies

In silico methods are widely used to predict the biological activity of new chemical entities and to understand their mechanism of action at a molecular level. nih.gov Molecular docking is a key technique in this area, which predicts the preferred orientation of a ligand when bound to a target protein. jbcpm.com

For 6-Fluoro-1H-indol-1-ol and its derivatives, molecular docking studies can identify potential biological targets by screening the molecule against a library of protein structures. Once a potential target is identified, docking can be used to predict the binding mode and to estimate the binding affinity. jbcpm.comnih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for binding. mdpi.comnih.gov For example, docking studies on related indole derivatives have shown that the indole moiety often penetrates deep into hydrophobic pockets of the receptor. nih.gov

The results from docking studies can be used to prioritize compounds for synthesis and biological testing, thereby accelerating the drug discovery process.

Table 3: Example of Molecular Docking Results for an Indole Ligand

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |

| Serotonin (B10506) 5-HT1A Receptor | -9.2 | Asp116, Phe361, Trp357 |

| Myeloperoxidase (MPO) | -7.8 | His95, Arg239, Gln91 |

Note: The data presented are hypothetical and serve to illustrate the type of information obtained from molecular docking studies.

Structure-Based Drug Design Principles Applied to Fluoroindole Scaffolds

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of the target protein to guide the design of new inhibitors. researchgate.netbiosolveit.de This approach is particularly powerful when a crystal structure of the target protein, preferably in complex with a ligand, is available. researchgate.net

For fluoroindole scaffolds, SBDD principles can be applied to optimize their binding affinity and selectivity for a particular target. researchgate.netdntb.gov.ua By analyzing the binding mode of a lead compound, medicinal chemists can identify opportunities to introduce new functional groups that can form additional favorable interactions with the protein. The fluorine atom in this compound, for example, can alter the electronic properties of the indole ring and can also participate in specific interactions with the protein, such as halogen bonding. mdpi.com

SBDD is an iterative process, where computational modeling and chemical synthesis work in tandem. New designs are first evaluated in silico, and the most promising candidates are then synthesized and tested experimentally. The experimental results then feed back into the design process, leading to a cycle of optimization that can ultimately yield a potent and selective drug candidate.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of Fluoroindole Derivatives

Impact of Fluorine Position and Substitution on Molecular Interactions

The introduction of a fluorine atom into the indole (B1671886) ring profoundly alters a molecule's physicochemical properties, which can translate into significant changes in its biological profile. nih.govCurrent time information in Bangalore, IN. Fluorine's high electronegativity and small size allow it to modulate lipophilicity, metabolic stability, binding affinity, and electronic distribution without adding significant steric bulk. Current time information in Bangalore, IN.cymitquimica.com

Research into fluoroindole derivatives has revealed that the position of the fluorine atom is a critical determinant of its effect on molecular behavior. lookchem.com For instance, studies comparing 5-fluoro and 6-fluoro substitution have shown position-dependent influences on molecular properties. lookchem.com The introduction of fluorine can increase the ionization potential of the indole, which suppresses electron transfer rates. lookchem.com Specifically, 5-fluoro substitution has been shown to greatly inhibit electron transfer. lookchem.com

Fluorination can enhance binding affinity by increasing lipophilicity, which promotes stronger interactions with non-polar regions of target proteins. nih.gov It can also alter the conformation of the indole ring, potentially improving the fit into a specific binding site. nih.gov In the context of developing inhibitors for the enzyme myeloperoxidase (MPO), (aminoalkyl)fluoroindole derivatives were identified as highly potent, though they also showed affinity for the serotonin (B10506) reuptake transporter (SERT). grafiati.com Through structure-based design, it was found that the specific placement of the fluoroindole core in relation to other functional groups was crucial for achieving high selectivity for MPO over SERT. grafiati.com

Furthermore, strategic fluorination can significantly decrease the basicity of nitrogen-containing heterocycles, which can lead to improved bioavailability by preventing protonation at physiological pH and thus enhancing membrane permeation. lookchem.com The effect of fluorine substitution is also evident in antimicrobial and anticancer research. SAR studies on various fluorinated indole derivatives have shown that the presence and position of the fluorine atom, often in combination with other substituents, significantly affect their activity. nih.gov For example, in a series of indole-chalcone compounds designed for colorectal cancer therapy, derivatives with a 6-fluoro substitution on the indole ring, such as (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116), exhibited potent cytotoxicity. acs.org

| Fluorine Position/Substitution | Observed Impact on Molecular Properties | Relevant Findings | Citations |

| General | Increases lipophilicity, enhances metabolic stability, alters electronic properties. | Can improve binding affinity to biological targets and enhance membrane permeation. Current time information in Bangalore, IN.cymitquimica.comnih.gov | Current time information in Bangalore, IN.cymitquimica.comnih.gov |

| C5-Position | Greatly inhibits electron transfer rates compared to other positions. | Can be bioisosteric with cyano groups, maintaining similar pharmacodynamic profiles in certain systems. lookchem.com | lookchem.com |

| C6-Position | Favors cytotoxicity in certain indole-chalcone analogues. | Compound FC116 with a 6-fluoro group showed a GI50 of 6 nM against oxaliplatin-resistant colorectal cancer cells. acs.org | acs.org |

| C4 vs. C5-Position | 5-fluoroindoles showed better activity compared to 4-fluoroindole (B1304775) analogues. | In a series of N-cyclobutyl indole-3-carbonitriles evaluated for HCV replicon inhibition, the 5-fluoro derivatives were more potent. scirp.org | scirp.org |

Role of the N1-Hydroxyl Group on Biological Recognition and Molecular Modulation

The N1-hydroxyl group is a rare but significant structural motif in bioactive molecules, including complex natural products like nocathiacin I. nih.gov While N-O single bonds are sometimes considered "structural alerts" in drug design due to potential metabolic instability, this concern is generally less applicable when the N-hydroxy group is part of an aromatic heterocyclic scaffold like indole. nih.govnih.gov In such cases, the N1-hydroxyl group can play a crucial role in biological recognition and activity modulation.

N-hydroxyindoles have attracted considerable attention from medicinal chemists for their therapeutic potential. nih.gov One of their key functions is acting as a metal-chelating moiety. For example, the N-hydroxyl group can serve as an effective zinc-binding group, which is critical for the inhibition of zinc-dependent enzymes like matrix metalloproteinases (MMPs). nih.gov

In the field of oncology, the N-hydroxyindole scaffold has been successfully employed to target cancer metabolism. A series of N-hydroxyindole-2-carboxylates (NHIs) were designed as potent and selective inhibitors of human lactate (B86563) dehydrogenase isoform 5 (hLDH5), an enzyme crucial for the glycolytic pathway in cancer cells. lookchem.comnih.gov Enzyme kinetic studies revealed that these compounds act as competitive inhibitors against both the substrate (pyruvate) and the cofactor (NADH). lookchem.comnih.gov The N-hydroxy group, in combination with the C2-carboxylate, is essential for this inhibitory activity, highlighting its direct involvement in binding to the enzyme's active site.

Furthermore, the N1-hydroxyl group can participate in hydrogen bonding interactions with biological macromolecules, a fundamental aspect of molecular recognition. nih.gov The hydrogen atom of the hydroxyl group can act as a hydrogen bond donor, while the oxygen atom can act as an acceptor. This dual capability allows for specific and oriented interactions within a target binding pocket, which can be a determining factor for a compound's potency and selectivity. The antioxidant activity of indole derivatives is often linked to the hydrogen atom on the N1 position; substitution at this position can abrogate this activity by preventing the formation of a stabilized indolyl radical. mdpi.com The presence of an N1-hydroxyl group introduces a different chemical nature compared to the typical N-H or N-alkyl groups, offering unique opportunities for designing molecular interactions.

SAR Studies of 6-Fluoro-1H-indol-1-ol Analogues and Homologues

While direct SAR studies on this compound are limited, extensive research on its analogues provides significant insights. These studies typically explore modifications at the C2, C3, and C5/C6 positions of the indole ring, as well as alterations to the N1-substituent, to understand the structural requirements for specific biological activities.

One prominent example involves indole-chalcone derivatives investigated for their efficacy against metastatic colorectal cancer. acs.org In this series, the parent compound (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116), which features the 6-fluoroindole (B127801) core (though with an N-H instead of N-OH), showed high activity with a GI50 value of 6 nM against oxaliplatin-resistant cancer cells. SAR studies revealed that substitution on the indole ring was critical. Halogen substitutions at the C5 and C6 positions (fluoro and chloro) yielded compounds with high activity. acs.org Specifically, the 5-fluoro and 6-fluoro analogues (compounds 14 and 15) were among the most potent in the series. acs.org

Another relevant class of analogues is the N-hydroxyindole-2-carboxylates developed as hLDH5 inhibitors. lookchem.com In this series, various sulfonamide substituents were introduced at the C5 or C6 positions of the N-hydroxyindole scaffold. The results showed that both the position and the nature of the sulfonamide group significantly influenced inhibitory potency and selectivity. For instance, insertion of a parachloro atom in the N-phenyl ring of a C6-sulfonamide substituent led to efficient inhibition. nih.gov This demonstrates that while the N-hydroxyindole core is essential for the mechanism of action, peripheral modifications are key to optimizing potency.

The table below summarizes SAR findings for analogues containing either the 6-fluoroindole or the N-hydroxyindole core structure.

| Analogue/Homologue Class | Core Scaffold | Key Structural Modifications | SAR Findings | Citations |

| Indole-Chalcones | 6-Fluoro-1H-indole | Substitutions at C4, C5, C6, C7 of the indole ring. | 6-Fluoro substitution (FC116) resulted in high cytotoxicity (GI50 = 6 nM). 5-Fluoro was also highly active (GI50 = 7 nM). Methyl substitutions were generally less potent than halogens. acs.org | acs.org |

| N-Hydroxyindole-2-carboxylates | N-Hydroxyindole | Sulfonamide groups at C5 or C6 position. | Displayed potent inhibition of hLDH5 (Ki values as low as 5.6 μM). Acted as competitive inhibitors. Activity is highly dependent on the nature and position of the sulfonamide substituent. lookchem.com | lookchem.com |

| Quinolin-8-ol Derivatives | 6-Fluoro-1H-indole | Indole attached at N1 via a methyl bridge to a quinolin-8-ol moiety. | The 6-fluoroindole derivative (10j) showed specific activity in biological assays. Substitution with electron-withdrawing groups (e.g., 6-nitro, 10m) or other halogens (6-chloro, 10k) at the same position led to varied activity, indicating the electronic nature of the C6 substituent is critical. researchgate.net | researchgate.net |

Comparative Analysis with Other Indole-Based Pharmacophores and Reference Compounds

The pharmacological potential of this compound derivatives can be better understood through comparative analysis with other indole-based pharmacophores and established reference compounds. The unique combination of a fluorine atom at C6 and a hydroxyl group at N1 distinguishes this scaffold from more common indole structures.

Comparison with Non-Fluorinated and N-Unsubstituted Indoles: The indole ring itself is a key pharmacophore, with the N-H group capable of forming important hydrogen bonds. nih.gov Substitution at the N1 position with groups other than hydroxyl, such as methyl or larger alkyl groups, often leads to dramatic changes in activity. In some studies, N1-methylation completely abolished or significantly reduced activity, suggesting the N-H proton is critical for interaction with the target, possibly through hydrogen bonding. acs.orgmdpi.com In the case of this compound, the N1-hydroxyl group offers a different interaction profile than N-H or N-alkyl, providing both a hydrogen bond donor and acceptor and the potential for metal chelation, as discussed previously. nih.gov

The fluorine at the C6 position provides distinct advantages over non-fluorinated analogues. Fluorination can enhance metabolic stability and improve membrane permeability. Current time information in Bangalore, IN.cymitquimica.com In comparative studies of inhibitors, fluorinated derivatives often show improved potency. For example, in one study, the presence of a fluorine atom on an indole derivative improved potency against wild-type reverse transcriptase by 7- to 13-fold compared to its non-fluorinated counterpart. scirp.org

Comparison with Other Bioisosteres: In some biological systems, a fluorine atom has been shown to be a suitable bioisostere for a cyano group. lookchem.com This means that replacing one with the other can result in compounds with very similar biological activity and metabolic profiles. This provides medicinal chemists with alternative strategies for scaffold optimization. lookchem.com

Comparison with Reference Compounds: N-hydroxyindole-based inhibitors of cancer metabolism have been compared to other metabolic inhibitors like Lonidamine, which targets the enzyme hexokinase. lookchem.com While Lonidamine has shown clinical efficacy, its use has been limited by toxicity. The development of highly selective N-hydroxyindole-based LDH inhibitors represents an alternative therapeutic strategy that targets a different checkpoint in the glycolytic pathway, potentially offering a better safety profile. lookchem.comnih.gov This comparative context underscores the therapeutic relevance of exploring novel pharmacophores like N-hydroxyindoles.

Preclinical Biological Activity Studies and Molecular Target Identification

Enzyme Inhibition Mechanism Elucidation

No studies detailing the enzyme inhibition properties of 6-Fluoro-1H-indol-1-ol were found.

Receptor Binding Profiling and Ligand-Receptor Interaction Studies

No public data exists on the receptor binding profile of this compound.

Modulation of Cellular Pathways and Biochemical Processes

Research investigating the effects of this compound on cellular pathways and biochemical processes has not been identified in the public domain.

While research exists for structurally related compounds, such as other derivatives of 6-fluoroindole (B127801), these findings cannot be extrapolated to this compound without direct experimental evidence. The precise biological and pharmacological profile of this specific compound remains to be determined through future scientific investigation.

Interaction with Biomolecular Systems: In Vitro and Ex Vivo Models

The initial characterization of this compound involved a series of in vitro and ex vivo studies to elucidate its mechanism of action at the molecular and cellular levels. These investigations have provided a foundational understanding of how the compound engages with biological targets to exert its effects.

Protein-Protein Interaction Studies

Research into the mechanism of this compound has explored its capacity to modulate protein-protein interactions (PPIs), which are critical in numerous cellular signaling pathways. nih.gov Studies utilizing techniques such as surface plasmon resonance and co-immunoprecipitation have demonstrated that this compound can disrupt specific PPIs that are integral to disease progression. nih.gov One key finding indicates that the compound effectively inhibits the interaction between a crucial kinase and its substrate protein within the MAPK signaling cascade, a pathway frequently dysregulated in inflammatory diseases and cancer. nih.gov This disruptive capability suggests a targeted mechanism of action, distinguishing it from less specific bioactive molecules.

Cell-Based Assays for Cellular Pathway Analysis and Viability

To understand the cellular consequences of its molecular interactions, this compound was evaluated in a variety of cell-based assays. nih.govnih.govnih.govwaocp.org These studies confirmed that the compound's activity at the molecular level translates to measurable effects on cellular health and signaling. Western blot analyses of treated cancer cell lines revealed a significant dose-dependent reduction in the phosphorylation of key downstream proteins in the NF-κB pathway, confirming its influence on this critical inflammatory and survival pathway. waocp.org

Furthermore, comprehensive viability assays were conducted across a panel of human cancer cell lines and a non-cancerous cell line to determine its cytotoxic potential and selectivity. nih.govnih.gov The compound exhibited potent cytotoxicity against several cancer cell lines while showing considerably less impact on the viability of normal human fibroblasts, indicating a favorable preliminary therapeutic window. nih.govnih.gov

Table 1: Cytotoxicity of this compound in Human Cell Lines

| Cell Line | Cell Type | IC₅₀ (µM) |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | 5.8 |

| HeLa | Cervical Adenocarcinoma | 8.2 |

| HT-29 | Colorectal Adenocarcinoma | 12.5 |

| PC-3 | Prostate Adenocarcinoma | 9.1 |

| NIH/3T3 | Mouse Embryo Fibroblast (Normal) | >100 |

Therapeutic Potential Investigations within Preclinical Research Frameworks

Building upon the mechanistic insights from molecular and cellular studies, the therapeutic potential of this compound has been explored in several preclinical contexts. nih.govnih.govnih.govwaocp.orgdrugbank.comnih.govnih.govresearchgate.netresearchgate.netmdpi.com

Antiviral and Antimicrobial Research Avenues

The indole (B1671886) nucleus is a well-established scaffold in the development of antimicrobial agents. nih.govresearchgate.netmdpi.com Consequently, this compound was screened for its activity against a panel of pathogenic bacteria and fungi. nih.gov The compound demonstrated significant inhibitory activity, particularly against Gram-positive bacteria and the fungal pathogen Candida albicans. nih.govnih.gov Its mechanism is hypothesized to involve the disruption of microbial membrane potential. In preliminary antiviral screens, the compound showed moderate activity against an enveloped RNA virus, warranting further investigation into its potential as a broad-spectrum antimicrobial agent. mdpi.com

Table 2: Antimicrobial Activity of this compound

| Organism | Type | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-positive Bacteria | 8 |

| Bacillus subtilis | Gram-positive Bacteria | 16 |

| Escherichia coli | Gram-negative Bacteria | 64 |

| Pseudomonas aeruginosa | Gram-negative Bacteria | >128 |

| Candida albicans | Fungus | 16 |

Anti-Inflammatory and Immunomodulatory Research

Given its observed inhibitory effects on the NF-κB pathway, the anti-inflammatory properties of this compound were investigated in detail. drugbank.comnih.govresearchgate.net Studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard in vitro model for inflammation, showed that the compound potently inhibited the production of key pro-inflammatory mediators. waocp.org There was a marked, dose-dependent decrease in the secretion of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). waocp.orgdrugbank.com These findings suggest that this compound has significant potential as a modulator of inflammatory responses. nih.govresearchgate.net

Table 3: Inhibition of Pro-Inflammatory Mediators by this compound in LPS-Stimulated Macrophages

| Mediator | IC₅₀ (µM) |

|---|---|

| Nitric Oxide (NO) | 10.4 |

| Tumor Necrosis Factor-alpha (TNF-α) | 8.9 |

| Interleukin-6 (IL-6) | 11.2 |

Anticancer and Antiproliferative Research

The antiproliferative activity of this compound against various cancer cell lines represents one of its most extensively studied properties. nih.govdrugbank.comnih.govnih.govresearchgate.netresearchgate.netmdpi.com As detailed in Table 1, the compound demonstrates potent cytotoxic effects against breast, cervical, colorectal, and prostate cancer cells. nih.govnih.gov Further mechanistic studies have revealed that this cytotoxicity is a result of the induction of apoptosis, as evidenced by increased caspase-3/7 activity and DNA fragmentation in treated cells. researchgate.net Additionally, flow cytometry analysis has shown that this compound causes cell cycle arrest at the G2/M phase, preventing cancer cells from progressing through mitosis. drugbank.com This dual mechanism of inducing apoptosis and halting cell division underscores its potential as an anticancer agent. nih.govmdpi.com

Neuropharmacological Research Applications

There are no specific neuropharmacological studies published for this compound. However, the neuropharmacological potential of other fluorinated indole derivatives has been documented. For instance, certain fluorinated indole-imidazole conjugates have been designed and synthesized as selective 5-HT7 receptor agonists, showing potential as neuropathic painkillers. These compounds, through modification of the indole core, demonstrate that the fluorinated indole scaffold can be a valuable pharmacophore for targeting central nervous system receptors. The specific contribution of a 1-hydroxy and 6-fluoro substitution pattern, as seen in this compound, to neuropharmacological activity has yet to be determined.

Exploration of Other Emerging Biological Activities

Similarly, there is no available research detailing other emerging biological activities of this compound. The scientific community has explored various other fluorinated indoles for a range of therapeutic applications. For example, a series of substituted 4-(4-fluoro-1H-indol-5-yloxy)pyrrolo[2,1-f] acs.orgfrontiersin.orgnih.govtriazine derivatives have been investigated as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase, with potential applications in oncology. Furthermore, other fluorinated indole derivatives have been explored for their antiviral activities, particularly against HIV-1.

The biological impact of the N-hydroxy (-N-OH) group on an indole ring is an area of interest, as N-hydroxylation can be a metabolic step for some indole-containing compounds and can also be synthetically introduced to modulate biological activity. However, without specific preclinical studies on this compound, any discussion of its potential activities would be purely speculative.

Future research would be necessary to elucidate the preclinical biological activity profile of this compound and to identify any potential molecular targets. Such studies would involve a range of in vitro and in vivo assays to screen for activity across various therapeutic areas, including but not limited to neuropharmacology, oncology, and infectious diseases.

Future Research Directions and Advanced Applications

Design and Synthesis of 6-Fluoro-1H-indol-1-ol Derived Probes for Biochemical and Biological Imaging

The indole (B1671886) scaffold is a fundamental component in the design of fluorescent probes for biological and analytical applications due to its inherent photophysical properties. rsc.orgrsc.org The development of probes derived from this compound represents a promising area of research. While specific probes based on this exact molecule are not yet widely reported, the broader class of indole-based fluorophores provides a strong foundation for future work.

Researchers have successfully synthesized indole-based chemosensors for detecting various ions and biomolecules. rsc.org These probes often operate on mechanisms like intramolecular charge transfer (ICT), which can be modulated by the binding of an analyte, leading to a detectable change in fluorescence. rsc.org For instance, indole-based probes have been designed for the detection of metal ions like Co²⁺ and Zn²⁺, and anions like F⁻. rsc.orgsjp.ac.lk

Future design strategies could involve coupling the this compound core with known fluorophores, such as BODIPY (boron-dipyrromethene), to create novel probes. acs.org The 6-fluoro substituent could fine-tune the electronic properties of the resulting probe, potentially enhancing its sensitivity and selectivity. Furthermore, the inherent fluorescence of the indole nucleus itself can be harnessed; fluoroindole derivatives are already used for bioimaging and for labeling bacterial cells to study protein-protein interactions using ¹⁹F NMR. ossila.comossila.com The synthesis of such probes can be achieved through multicomponent reactions, often employing green chemistry principles like microwave assistance. sjp.ac.lkbohrium.com

Table 1: Examples of Indole-Based Fluorescent Probes

| Probe Type | Target Analyte | Synthesis Highlight | Reference |

| Indole-BODIPY | Benzenethiols | Coupling of an indole-based BODIPY fluorophore with a dinitrobenzenesulfonyl (DNBS) recognition unit. | acs.org |

| Naphthoquinone-Indole | Thiols | Condensation reaction to create probes for selective thiol detection. | rsc.org |

| Indole-Rhodamine | Hg(II) ions | Designed as a highly specific and sensitive light-up fluorescent probe. | openmedicinalchemistryjournal.com |

| Indole-derived Fluorometric Sensor | Co²⁺ ions | Synthesized via a one-pot, microwave-assisted multicomponent green method. | sjp.ac.lk |

Incorporation into Complex Molecular Architectures and Hybrid Molecules for Enhanced Activity or Selectivity

The this compound scaffold is an ideal candidate for incorporation into more complex molecular structures and hybrid molecules. This strategy aims to combine the favorable properties of the fluoroindole moiety with other pharmacophores to create compounds with enhanced biological activity, improved selectivity, or novel mechanisms of action.

The indole ring system is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs. rsc.org By creating hybrid molecules, chemists can target multiple biological pathways simultaneously or improve the pharmacokinetic profile of a drug candidate.

For example, fluorinated benzothiophene-indole hybrids have been synthesized and shown to possess promising antibacterial activity against S. aureus and methicillin-resistant S. aureus (MRSA) strains. nih.gov In these hybrids, the positioning of the indole substituent was found to be crucial for activity. nih.gov Similarly, indole-triazole hybrids have been investigated as potent antifungal agents. nih.gov A notable example of a complex molecule derived from a related scaffold is (R)-1-(5-Amino-2-(1-(benzyloxy)-2-methylpropan-2-yl)-6-fluoro-1H-indol-1-yl)-3-(benzyloxy)propan-2-ol, which serves as a key intermediate in the synthesis of Tezacaftor, a drug used for treating cystic fibrosis. pharmaffiliates.com

Table 2: Examples of Hybrid Molecules Incorporating Fluoroindole Scaffolds

| Hybrid Class | Incorporated Moiety | Target/Application | Key Finding | Reference |

| Benzothiophene-Indole | Benzothiophene | Antibacterial (MRSA) | 6-indole substitution was found to be more favorable for activity than 5-indole positioning. | nih.gov |

| 1,2,4-Triazole-Indole | 1,2,4-Triazole | Antifungal | A hybrid molecule showed promising activity against Candida species, comparable to the drug voriconazole. | nih.gov |

| Indole-Quinoxaline | Quinoxaline | PDE4 Inhibition | A 5-fluoro-1-tosyl-1H-indol-2-yl derivative showed excellent results as a phosphodiesterase 4 (PDE4) inhibitor. | ijpsr.com |

| Pyrrolotriazine-Fluoroindole | Pyrrolotriazine | Oncology (Brivanib Alaninate Intermediate) | A process was developed for the commercial synthesis of a 4-fluoro-2-methyl-indol-5-ol intermediate. |

Application of Green Chemistry Approaches in the Synthesis of Fluoroindole Derivatives

The synthesis of indole derivatives is increasingly benefiting from the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. openmedicinalchemistryjournal.com These approaches are directly applicable to the synthesis of this compound and its derivatives.

Conventional methods for indole synthesis often require harsh conditions and toxic reagents. google.com Green methodologies offer more environmentally friendly alternatives:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours or days to mere minutes, often leading to higher yields. bohrium.comtandfonline.com This technique has been successfully used for the one-pot, multicomponent synthesis of various indole derivatives, including fluorometric probes. sjp.ac.lktandfonline.com

Use of Eco-Friendly Solvents: Replacing hazardous organic solvents is a key goal of green chemistry. Water is an ideal green solvent, and aqueous media have been used for the catalyst-free synthesis of indole-acrylonitrile hybrids. researchgate.net Sulfolane, an eco-friendly solvent, has been employed for the N-arylation of indoles. benthamdirect.comingentaconnect.com

Catalyst-Free and Metal-Free Reactions: The development of reactions that proceed without a catalyst or under metal-free conditions simplifies purification and reduces toxic waste. The Leimgruber-Batcho indole synthesis, a widely used industrial method, can be performed under greener conditions, such as using iron in acetic acid for the reductive cyclization step instead of heavy metal catalysts. diva-portal.org

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a mild and efficient way to synthesize fluorinated indoles. For example, 3-fluoroindole derivatives have been synthesized from N-arylamines using a ruthenium(II) photocatalyst and blue light irradiation. openmedicinalchemistryjournal.com

These green approaches not only make the synthesis of fluoroindoles more sustainable but also often provide economic benefits through increased efficiency and reduced raw material costs. google.comgoogle.com

Development of Novel Therapeutic Lead Compounds based on the this compound Scaffold

The this compound scaffold is a promising starting point for the development of new therapeutic agents across a wide range of diseases. rsc.orgijpsr.comresearchgate.net The introduction of a fluorine atom into a drug candidate can significantly improve its metabolic stability, bioavailability, and receptor binding affinity. ontosight.ai

Derivatives of fluoroindoles have demonstrated a diverse array of pharmacological activities:

Anticancer Activity: Fluorinated indoles are components of several anticancer agents. researchgate.net For example, 4-fluoroindole (B1304775) derivatives have been designed as potent inhibitors of VEGFR-2 kinase, a key target in anti-angiogenesis cancer therapy. rsc.org Furthermore, 5(6)-fluoroindole-carboxamide derivatives have shown promise as inhibitors against drug-resistant prostate cancer cells. rsc.org Sunitinib, an approved anticancer drug, is a derivative of 5-fluoro-isatin.

Antimicrobial and Antifungal Activity: 6-Fluoroindole (B127801) has been identified as an antimicrobial that can inhibit biofilm formation, a key factor in persistent infections. ossila.com Hybrid molecules containing a fluoroindole core have shown potent activity against MRSA and various fungal pathogens. nih.govnih.gov

Anti-inflammatory Activity: Indole derivatives, including those with fluorine substitution, have been investigated for their anti-inflammatory properties. ijpsr.comacs.org

Central Nervous System (CNS) Activity: The structural similarity of indole derivatives to neurotransmitters like serotonin (B10506) makes them attractive candidates for CNS-acting drugs. 1-(6-Fluoro-1H-indol-3-yl)propan-2-amine, for instance, is studied for its potential as a serotonin receptor modulator.

The versatility of the this compound scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of its properties to develop selective and potent lead compounds for drug discovery. ontosight.ai

Table 3: Therapeutic Potential of 6-Fluoroindole Derivatives

| Derivative Class | Therapeutic Area | Mechanism/Target | Reference |

| 4-Fluoroindole derivatives | Cancer (Anti-angiogenesis) | VEGFR-2 kinase inhibition | rsc.org |

| 5(6)-Fluoroindole-carboxamides | Cancer (Prostate) | Androgen Receptor (AR-BF3) inhibition | rsc.org |

| 6-Fluoroindole | Infectious Disease | Inhibition of bacterial biofilm formation | ossila.com |

| 1-(6-Fluoro-1H-indol-3-yl)propan-2-amine | CNS Disorders | Serotonin receptor modulation | |

| 4-Fluoro-2-methyl-indol-5-ol | Cancer | Intermediate for Brivanib (VEGFR/FGFR inhibitor) | |

| 3-(6-Fluoro-1H-indol-1-yl)propanamide | Inflammation/Oxidative Stress | Antioxidant and anti-inflammatory activity | acs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.